(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone
is a complex organic molecule that belongs to the class of triazolopyrimidines . Triazolopyrimidines are heterocyclic compounds that have been widely used in medicinal chemistry due to their broad spectrum of biological activities .
Synthesis Analysis
The synthesis of similar triazolopyrimidines involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . This method features high regioselectivity, good functional group tolerance, and a wide substrate scope .Molecular Structure Analysis
The molecular structure of triazolopyrimidines is characterized by a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Chemical Reactions Analysis
The chemical reactions involving triazolopyrimidines are diverse and depend on the specific substituents present in the molecule. For instance, the use of ultrasonic irradiation method effectively shortens the reaction time and increases the yield compared to the conventional method .Scientific Research Applications
Pyrazolo and Pyrimidine Derivatives Synthesis
Research on pyrazolo[5,1-c][1,2,4]triazines, pyrazolo[1,5-a]pyrimidines, and related compounds has revealed methodologies for synthesizing these structures with potential biological activities. These compounds are synthesized through reactions involving various reagents, showcasing the chemical versatility and potential utility in developing new therapeutic agents (Abdelhamid, Shokry, & Tawfiek, 2012).
Antagonist Activity of Triazolone and Triazine Derivatives
Bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives have been prepared and tested for their antagonist activity against 5-HT2 and alpha 1 receptors, with some compounds showing potent antagonist activities. This research indicates the potential of these structures in developing drugs targeting serotonin receptors, which could be relevant for neurological and psychiatric conditions (Watanabe et al., 1992).
Antimicrobial Activities of Triazole Derivatives
Novel 1,2,4-triazole derivatives have shown antimicrobial activities against various microorganisms, highlighting their potential as templates for new antimicrobial agents. The study demonstrates the importance of structural modifications in enhancing biological activities, providing a foundation for future research into triazole-based antimicrobials (Bektaş et al., 2010).
Metal-Free Synthesis of Triazolopyridines
The metal-free synthesis of biologically significant 1,2,4-triazolo[1,5-a]pyridines via oxidative N-N bond formation showcases innovative approaches to constructing complex heterocyclic structures. This method emphasizes the efficiency and environmental benefits of metal-free synthesis in pharmaceutical research (Zheng et al., 2014).
Heteroaromatization and Antimicrobial Activity
The heteroaromatization process has been used to synthesize novel pyrimidine and triazine derivatives, with some compounds exhibiting antimicrobial activity. This research underscores the synthesis of new compounds with potential applications in combating microbial resistance (El-Agrody et al., 2001).
Future Directions
Triazolopyrimidines have attracted growing interest due to their important pharmacological activities, such as antitumor, antimalarial, antimicrobial, anti-inflammatory, antifungal properties, and their potency in macrophage activation . Therefore, the future directions in the research of triazolopyrimidines may involve the design and synthesis of new derivatives with enhanced biological activities and improved safety profiles.
Mechanism of Action
Target of Action
The compound, also known as 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[2-(trifluoromethyl)benzoyl]piperazine, is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . It primarily targets Cyclin-Dependent Kinase 2 (CDK2) , a protein kinase involved in the regulation of the cell cycle .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2 . This inhibition disrupts the progression of the cell cycle, particularly the transition from G1 phase to S phase .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway . CDK2 is crucial for the G1/S transition, and its inhibition can lead to cell cycle arrest . This can result in the inhibition of cell proliferation, particularly in cancer cells .
Pharmacokinetics
Similar compounds have shown significant inhibitory activity against cancer cell lines , suggesting that they may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The primary result of the compound’s action is the inhibition of cell proliferation . By targeting CDK2, the compound can induce cell cycle arrest . This can lead to apoptosis, or programmed cell death, particularly in cancer cells .
Properties
IUPAC Name |
[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N7O/c24-23(25,26)18-9-5-4-8-17(18)22(34)32-12-10-31(11-13-32)20-19-21(28-15-27-20)33(30-29-19)14-16-6-2-1-3-7-16/h1-9,15H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYJDXQXBCKKEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)C5=CC=CC=C5C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.